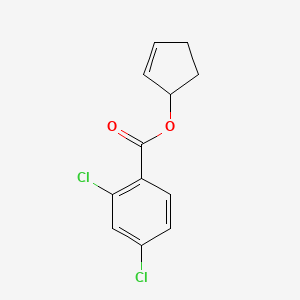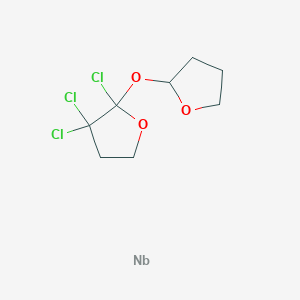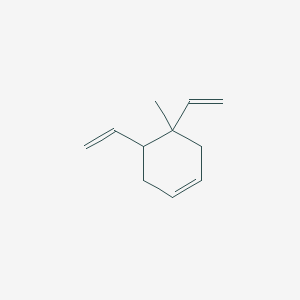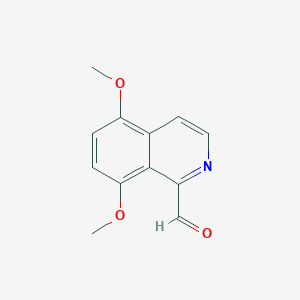![molecular formula C10H12O3 B14294287 Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 114674-00-9](/img/structure/B14294287.png)
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-ethenyl-2-oxobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes an ethenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The ethenyl group can participate in various chemical reactions, while the bicyclic structure provides rigidity and specificity in binding interactions. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate: Similar structure but lacks the ethenyl group.
Methyl 6,6-dimethyl-2-methylenebicyclo[3.1.0]hexane-1-carboxylate: Contains additional methyl groups and a methylene group instead of the ethenyl group.
Bicyclo[2.1.1]hexanes:
Uniqueness
Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
114674-00-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-3-6-7-4-5-8(11)10(6,7)9(12)13-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
NCADATUXOMLAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C(C1C=C)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


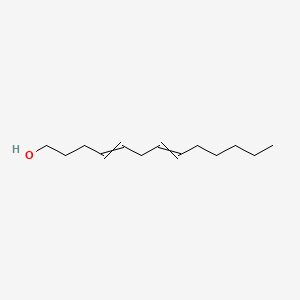
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)
